molecular formula C14H14N2O2 B12065298 Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate CAS No. 70733-12-9

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12065298
CAS No.: 70733-12-9
M. Wt: 242.27 g/mol
InChI Key: LGQZZURGIURMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9) is a pyrimidine derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . Its structure features a phenyl group at position 2, a methyl group at position 4, and an ethyl ester at position 5. This compound is synthesized via multistep reactions involving cyclization and dehalogenation, as demonstrated in the preparation of related pyrimidine derivatives (e.g., compound 4c in ) . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 9.27 (s, 2H, pyrimidine H4 and H6), 8.45–8.41 (m, 2H, phenyl), 4.36 (q, OCH₂), 1.33 (t, CH₃) .
  • XLogP3: 2.5, indicating moderate lipophilicity .

Properties

IUPAC Name

ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-15-13(16-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQZZURGIURMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286447
Record name NSC45816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70733-12-9
Record name NSC45816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

MBH Adduct Formation

Reaction of methyl acrylate with 4-methylbenzaldehyde using DABCO catalyst (20 mol%) in THF at 25°C for 48 hours produces α-hydroxy-β-keto ester intermediates.

Iodination and Cyclization

Treatment with I₂ (1.2 eq) in CH₂Cl₂ at 0°C generates α-iodomethylene-β-keto esters, which condense with benzamidine (1.5 eq) in EtOH/H₂O (3:1) at reflux to afford the pyrimidine core.

Key advantages :

  • Atom economy (78% vs. 65% for classical methods)

  • Ambient temperature compatibility

  • Broad substrate scope for C-2 and C-6 substituents

Photoredox Catalytic Dehydrogenation

Recent advances utilize eosin Y (0.1 mol%) under 450 nm LED irradiation to oxidize dihydropyrimidines to aromatic derivatives. A typical procedure involves:

  • Substrate: 1,4-dihydropyrimidine (0.10 mmol)

  • Catalyst: TBA-eosinY (0.001 mmol)

  • Base: K₂CO₃ (0.20 mmol)

  • Solvent: MeOH/H₂O (10:1)

  • Reaction time: 5–8 hours

This method achieves 82% yield with excellent functional group tolerance, avoiding high-temperature steps and stoichiometric oxidants.

Functional Group Interconversion Strategies

Carboxylate Ester Hydrolysis

Post-synthetic modification of the ethyl ester group enables access to carboxylic acid derivatives. Treatment with NaOH (5 eq) in MeOH/H₂O (5:3) at 100°C for 12 hours quantitatively hydrolyzes the ester to 4-methyl-2-phenylpyrimidine-5-carboxylic acid.

Thiolation and Amination

Patent data reveal thiolation protocols using thioacetamide (1.2 eq) in iPrOH/HCl at 50–55°C, introducing sulfhydryl groups at C-4 for further derivatization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation7998.4High scalabilityHMPA toxicity
MBH Adduct8597.8Modular substitutionMulti-step synthesis
Photoredox8299.1Green conditionsSpecialized equipment required
Patent Process9099.5Industrial applicabilityComplex purification steps

Purification and Characterization

Flash chromatography (CH₂Cl₂/acetone 20:1) effectively removes unreacted β-keto esters. Recrystallization from ethanol/n-butanol (1:3) enhances purity to >99% for pharmaceutical applications.

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.34 (t, J=7.1 Hz, 3H), 2.62 (s, 3H), 4.32 (q, J=7.1 Hz, 2H), 7.48–8.12 (m, 5H)

  • LCMS : m/z 243.1 [M+H]⁺

Industrial-Scale Considerations

The patent route employs:

  • Continuous flow hydrogenation for nitro group reduction (H₂, 50 psi, 80°C)

  • Acetone/HCl recrystallization to isolate the hydrochloride salt (mp 170–173°C)

  • In-line pH monitoring during hydrolysis to prevent over-acidification

Chemical Reactions Analysis

Types of Reactions

4-Methylphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methylphenethyl pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as inflammation, apoptosis, and oxidative stress. The compound’s effects are mediated through its binding to active sites on target proteins, resulting in changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Ethyl 2-Phenylpyrimidine-5-Carboxylate (4c)
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Synthesis : Derived from ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate via POCl₃-mediated chlorination and subsequent dehalogenation (50% yield) .
  • This is reflected in NMR shifts: the target compound’s pyrimidine protons (δ 9.27) are deshielded compared to 4c (δ 8.64 for H4het) .
Methyl 4-Ethyl-2-Phenylpyrimidine-5-Carboxylate (4b)
  • Structure : Ethyl substituent at position 4 and methyl ester at position 5.
  • Comparison : The ethyl group increases lipophilicity (higher XLogP3) compared to the methyl group. Methyl esters (as in 4b ) typically exhibit faster hydrolysis rates than ethyl esters, influencing metabolic stability .

Functional Group Modifications

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate
  • Structure : Chlorine at position 4 and methylthio group at position 2.
  • Reactivity : The chloro group enables nucleophilic substitution (e.g., with amines), while the methylthio group can oxidize to sulfone derivatives, broadening synthetic utility . In contrast, the phenyl and methyl groups in the target compound favor aromatic stacking and metabolic resistance .
Ethyl 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate (Compound 8)
  • Structure : Hydroxyl group at position 4 instead of methyl.
  • Properties : The hydroxyl group increases polarity (lower XLogP3) and hydrogen-bonding capacity, making it less lipophilic than the target compound .
Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate
  • Structure: Amino substituent at position 2 with a p-tolyl group.
  • Application: Amino groups enhance hydrogen bonding, often improving target binding in drug candidates.
Ethyl 2-Amino-4,6-Diarylpyrimidine-5-Carboxylates
  • Structure: Amino group at position 2 and aryl groups at 4 and 6.
  • Biological Relevance: Amino-substituted pyrimidines are common in kinase inhibitors. For example, compound 13 (Ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate) exhibits a molecular weight of 425.49 g/mol and distinct NMR shifts (δ 6.89 for methoxy protons), highlighting substituent-driven electronic effects .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Functional Groups
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 2-Ph, 4-Me, 5-COOEt 242.27 2.5 Ester, Methyl, Phenyl
Ethyl 2-phenylpyrimidine-5-carboxylate (4c) 2-Ph, 5-COOEt 228.25 2.1 Ester, Phenyl
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2-SMe, 4-Cl, 5-COOEt 260.73 3.2 Chloro, Thioether, Ester
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (8) 2-Ph, 4-OH, 5-COOEt 244.25 1.8 Hydroxyl, Ester, Phenyl
Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate (13) 2-NHAr, 4,6-Ph, 5-COOEt 425.49 4.0 Amino, Aryl, Ester

Biological Activity

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure, which is substituted at the 4 and 2 positions. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in synthetic applications and biological studies.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties . Studies have demonstrated:

  • Broad-spectrum activity against various bacterial strains.
  • Fungal inhibition , suggesting potential applications in treating infections caused by fungi.

The mechanism of action for these antimicrobial effects is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

This compound has shown promising results in anticancer research . Key findings include:

  • Inhibition of cancer cell proliferation : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapy agents like 5-Fluorouracil .
Cell LineIC50 (µM)Comparison with 5-FU (IC50 µM)
MCF-711.7317.02
MDA-MB-2319.4611.73
  • Induction of apoptosis : The compound was found to increase levels of caspase 9, a marker for apoptosis, indicating its potential role in triggering programmed cell death in cancer cells .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial growth.
  • Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways that control proliferation and survival.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study tested the compound against a panel of pathogenic bacteria and fungi, revealing effective inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Activity Assessment :
    • In a recent study, the compound was administered to mice bearing tumors derived from MCF-7 cells. Results indicated a significant reduction in tumor size compared to control groups treated with saline or lower doses of established chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis : Analogous pyrimidine carboxylates (e.g., ethyl 4-chloro-2-methyl derivatives) are synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate is prepared by refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with dimethylamine in ethanol, using triethylamine as a base .
  • Critical Parameters :
    • Temperature : Reflux conditions (~80°C) are typical for substitution reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and reactivity .
    • Catalysts : Bases like triethylamine or K₂CO₃ improve substitution efficiency .
Reaction Step Conditions Yield Range Key Reference
Nucleophilic SubstitutionEtOH, 80°C, 12h65–75%
CyclocondensationDMF, 120°C, 6h70–85%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, ester carbonyl at ~165 ppm) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm substituent positions. Programs like ORTEP-3 aid in visualizing puckered conformations .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., hydrolyzed carboxylic acids) .

Advanced Research Questions

Q. How does the electron-withdrawing phenyl group at C2 influence regioselectivity in substitution reactions?

Methodological Answer:

  • Electronic Effects : The phenyl group at C2 stabilizes negative charge buildup during nucleophilic substitution at C4/C6 via resonance. This directs reactivity toward C4 in electrophilic conditions (e.g., chlorination) .
  • Experimental Validation :
    • Compare reaction rates using substituents with varying electronic profiles (e.g., 4-fluorophenyl vs. methyl groups).
    • DFT calculations (e.g., Mulliken charges) quantify charge distribution .

Q. How can conformational analysis resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering amplitudes (e.g., q₂, q₃ for pyrimidine rings). Ethyl 4-methyl-2-phenyl derivatives may adopt boat or half-chair conformations, altering binding to biological targets .
  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from crystal packing effects or solvent-dependent conformational flexibility .

Q. What computational strategies predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the ester group under acidic (pH 2) vs. neutral conditions.
  • Degradation Pathways :
    • Acidic Hydrolysis : Ester → carboxylic acid (t₁/₂ ~24h at pH 2, 37°C).
    • Thermal Stability : TGA/DSC identifies decomposition points (>200°C) .

Q. How do steric effects from the 4-methyl group impact crystallization behavior?

Methodological Answer:

  • Crystallization Screens : Use PEG-based precipitants to induce slow nucleation, minimizing defects from methyl-group steric hindrance.
  • Data Validation : SHELXL’s R-factor (<5%) and ORTEP-3 thermal ellipsoids validate packing efficiency .

Q. What comparative studies exist between this compound and its fluorinated analogs?

Methodological Answer:

  • Bioactivity Comparison : Fluorinated analogs (e.g., ethyl 2-(4-fluorophenyl) derivatives) show enhanced lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
  • Synthetic Flexibility : Fluorine’s electronegativity allows late-stage functionalization (e.g., Suzuki coupling) vs. the methyl group’s inertness .

Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points (MP).
Resolution :

  • Possible Causes : Polymorphism, solvent residues, or incomplete drying.
  • Method :
    • Re-crystallize from ethyl acetate/hexane.
    • Validate purity via HPLC (>99%) .
    • Compare DSC thermograms with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.